molecular formula C13H8F3NO3 B1629599 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid CAS No. 898796-62-8

5-(4-(Trifluoromethoxy)phenyl)nicotinic acid

Cat. No.: B1629599
CAS No.: 898796-62-8
M. Wt: 283.2 g/mol
InChI Key: ZDGFIIFSNCNIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(Trifluoromethoxy)phenyl)nicotinic acid is a useful research compound. Its molecular formula is C13H8F3NO3 and its molecular weight is 283.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-3-1-8(2-4-11)9-5-10(12(18)19)7-17-6-9/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGFIIFSNCNIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646969
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898796-62-8
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Activity of 5-(4-(trifluoromethoxy)phenyl)nicotinic Acid: A Framework for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

5-(4-(trifluoromethoxy)phenyl)nicotinic acid is a novel chemical entity that structurally merges the well-characterized nicotinic acid (niacin) scaffold with a substituted phenyl group bearing a trifluoromethoxy moiety. Nicotinic acid is a long-established therapeutic agent for dyslipidemia, known to modulate lipid profiles favorably by reducing triglycerides, LDL-C, and Lipoprotein(a), while being the most potent agent for increasing HDL-C.[1][2] Its clinical utility, however, is often hampered by poor patient compliance due to adverse effects, most notably cutaneous flushing.[3] The introduction of the 4-(trifluoromethoxy)phenyl group at the 5-position of the pyridine ring presents a rational medicinal chemistry strategy to potentially enhance therapeutic properties. The trifluoromethoxy group is known for its high metabolic stability and ability to increase lipophilicity, which can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive technical framework for the preclinical evaluation of this compound. It is structured not as a report of existing data—as this specific molecule is novel to public-domain research—but as an expert-driven investigational roadmap. We will detail the scientific rationale behind a tiered, logical progression of experiments, from primary target validation and mechanism of action studies to in vivo efficacy and safety assessments. This document serves as a self-validating system of protocols and insights designed to thoroughly characterize the biological activity of this promising compound.

Introduction: A Synthesis of a Proven Pharmacophore and Modern Medicinal Chemistry

The rationale for investigating this compound is built upon two core pillars: the established pharmacology of the nicotinic acid core and the physicochemical advantages conferred by the trifluoromethoxy-phenyl substituent.

The Nicotinic Acid Pharmacophore: A Known Modulator of Lipid Metabolism

Nicotinic acid exerts its primary lipid-modifying effects through multiple mechanisms:

  • GPR109A Receptor Agonism: It binds to the G protein-coupled receptor GPR109A (also known as HCA2) on the surface of adipocytes.[3] This is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels and subsequently decreasing the mobilization of free fatty acids from adipose tissue.[4]

  • Inhibition of Hepatic Triglyceride Synthesis: Nicotinic acid directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2) in hepatocytes.[5] DGAT2 is the rate-limiting enzyme in triglyceride synthesis. Its inhibition leads to reduced VLDL-C and LDL-C production.[5]

  • Stabilization of HDL: The compound reduces the hepatic uptake and catabolism of apolipoprotein A1 (ApoA-I), the primary protein component of HDL, thereby increasing circulating HDL-C levels.[4][5]

The 4-(Trifluoromethoxy)phenyl Substituent: A Tool for Pharmacokinetic and Potency Optimization

The trifluoromethoxy (-OCF3) group is a valuable substituent in drug design due to its unique electronic properties and high stability.[6] Unlike a methoxy group, it is exceptionally resistant to metabolic cleavage.[6] Its inclusion, along with the phenyl linker, is hypothesized to:

  • Increase Lipophilicity: Potentially enhancing membrane permeability and altering the volume of distribution.

  • Improve Metabolic Stability: Reducing first-pass metabolism and prolonging the biological half-life.

  • Modify Receptor Binding: The size and electronic nature of the substituent may alter the binding affinity and efficacy at the GPR109A receptor, potentially leading to increased potency.

Based on this structural analysis, the primary hypothesis is that this compound will act as a GPR109A agonist with a potentially improved pharmacological profile compared to the parent nicotinic acid.

Part I: Primary Target Validation and Mechanism of Action

The initial and most critical phase of investigation is to confirm that the compound engages its hypothesized primary target, the GPR109A receptor, and to quantify the functional consequences of this engagement.

Experimental Workflow: GPR109A Target Engagement

GPR109A_Workflow cluster_0 In Vitro Target Validation cluster_1 Data Analysis Binding Protocol 1: Radioligand Binding Assay Functional Protocol 2: cAMP Functional Assay Binding->Functional Confirm Affinity Proceed to Function Ki_EC50 Determine Ki and EC50 Functional->Ki_EC50 Generate Dose-Response Curves

Caption: Workflow for GPR109A target validation and functional characterization.

Protocol 1: GPR109A Radioligand Binding Assay
  • Expertise & Rationale: This experiment is the gold standard for determining if a compound physically interacts with a target receptor and for quantifying its binding affinity (Ki). We use competitive binding against a known high-affinity radioligand to measure the displacement caused by our test compound. This directly establishes target engagement.

  • Methodology:

    • Membrane Preparation: Utilize membrane preparations from Chinese Hamster Ovary (CHO) cells stably overexpressing the human GPR109A receptor.

    • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Reaction Mixture: In a 96-well plate, combine:

      • Receptor membranes (5-10 µg protein/well).

      • Radioligand: [³H]-Nicotinic acid at a final concentration near its Kd (e.g., 50 nM).

      • Test Compound: this compound at concentrations ranging from 1 pM to 100 µM.

      • Non-specific Binding Control: A high concentration of unlabeled nicotinic acid (e.g., 100 µM).

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Harvesting: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

    • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding and plot the percentage of inhibition versus the log concentration of the test compound. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay
  • Expertise & Rationale: Since GPR109A is a Gi-coupled receptor, agonist binding inhibits adenylyl cyclase, leading to a measurable drop in intracellular cyclic AMP (cAMP). This functional assay confirms that receptor binding translates into a biological signal. Using forskolin to artificially elevate cAMP levels creates a large dynamic range, making the inhibitory effect of an agonist easier to detect and quantify.

  • Methodology:

    • Cell Culture: Plate CHO-K1 cells stably expressing human GPR109A into a 384-well assay plate and incubate overnight.

    • Compound Addition: Remove culture medium and add assay buffer containing the test compound at concentrations from 1 pM to 100 µM. Incubate for 30 minutes.

    • cAMP Stimulation: Add forskolin (e.g., 10 µM final concentration) to all wells except the negative control to stimulate adenylyl cyclase. Incubate for another 30 minutes.

    • Cell Lysis & Detection: Lyse the cells and detect cAMP levels using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

    • Data Analysis: Normalize the data to the forskolin-stimulated control (0% inhibition) and basal control (100% inhibition). Plot the percent inhibition versus the log concentration of the test compound to determine the EC50 value.

Data Summary: Hypothesized Target Profile
CompoundGPR109A Binding Affinity (Ki, nM)GPR109A Functional Potency (EC50, nM)Max % Inhibition of cAMP
Nicotinic Acid (Reference)150 - 500300 - 800~95%
This compoundTBDTBDTBD

Part II: Cellular and Metabolic Activity Profiling

Following target validation, the next logical step is to assess the compound's effects on downstream metabolic pathways in a physiologically relevant cell type, such as human hepatocytes.

Signaling Pathway: Hepatic Lipid Regulation by Nicotinic Acid

Lipid_Pathway Compound 5-(4-CF3O-Ph)-Nicotinic Acid DGAT2 DGAT2 Enzyme Compound->DGAT2 Inhibits TG Triglyceride Synthesis DGAT2->TG Catalyzes ApoB Apolipoprotein B (ApoB) TG->ApoB Inhibition promotes ApoB degradation VLDL VLDL Particle Assembly & Secretion TG->VLDL Required for ApoB->VLDL Structural Component Reduced Secreted VLDL Reduced Secreted VLDL VLDL->Reduced Secreted VLDL

Caption: Key hepatic pathways modulated by nicotinic acid analogs.

Protocol 3: Hepatocyte Triglyceride (TG) Synthesis Assay
  • Expertise & Rationale: This assay directly measures the impact of the compound on the de novo synthesis of triglycerides, a key mechanism for lowering VLDL.[5] By using a radiolabeled fatty acid precursor, we can precisely quantify the rate of synthesis and its inhibition. HepG2 cells are a widely accepted and robust model for this purpose.

  • Methodology:

    • Cell Culture: Seed human hepatoma (HepG2) cells in a 24-well plate and grow to near confluency.

    • Serum Starvation: Serum-starve the cells for 12-16 hours to synchronize them.

    • Compound Treatment: Pre-incubate cells with varying concentrations of the test compound or vehicle control for 1-2 hours.

    • Radiolabeling: Add [¹⁴C]-oleic acid complexed to bovine serum albumin (BSA) to each well and incubate for 4-6 hours.

    • Lipid Extraction: Wash the cells with PBS, then lyse and extract total lipids using a hexane:isopropanol (3:2) solvent mixture.

    • Separation & Quantification: Separate the lipid classes using thin-layer chromatography (TLC). Scrape the silica corresponding to the triglyceride band and quantify the incorporated radioactivity using a liquid scintillation counter.

    • Data Analysis: Normalize the data to the vehicle control and plot the percent inhibition of TG synthesis versus log concentration to determine the IC50.

Protocol 4: Apolipoprotein B (ApoB) Secretion Assay
  • Expertise & Rationale: The reduction in TG availability caused by DGAT2 inhibition leads to the intracellular degradation of ApoB, the main structural protein of VLDL and LDL.[5] Consequently, fewer ApoB-containing lipoprotein particles are secreted. Measuring secreted ApoB via ELISA is a robust and highly specific method to quantify this critical downstream effect.

  • Methodology:

    • Cell Culture: Seed HepG2 cells in a 12-well plate and grow to confluency.

    • Compound Treatment: Replace the medium with fresh, serum-free medium containing the test compound at various concentrations. Incubate for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatant, centrifuge to remove debris, and store at -80°C.

    • ELISA: Quantify the concentration of human ApoB in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

    • Normalization: Lyse the cells in the plate and perform a total protein assay (e.g., BCA assay) to normalize the secreted ApoB levels to the total cellular protein content in each well.

    • Data Analysis: Calculate the percent inhibition of ApoB secretion relative to the vehicle control and determine the IC50 value.

Part III: In Vivo Pharmacodynamic and Efficacy Evaluation

The ultimate test of a lipid-modifying agent is its performance in a living system. This phase evaluates the compound's ability to alter plasma lipid profiles in a relevant animal model of dyslipidemia.

Experimental Workflow: In Vivo Dyslipidemia Model

InVivo_Workflow Model Select Model (e.g., High-Fat Diet Hamster) Dosing Administer Compound (Oral Gavage, 28 Days) Model->Dosing Sampling Collect Blood Samples (Baseline, Mid, Final) Dosing->Sampling Lipids Analyze Plasma Lipids (TC, TG, HDL, LDL) Sampling->Lipids PK Pharmacokinetic Analysis (Satellite Group) Sampling->PK Analysis Efficacy & PK/PD Analysis Lipids->Analysis PK->Analysis

Caption: Workflow for in vivo evaluation in a dyslipidemia model.

Protocol 5: Chronic Dosing in a High-Fat Diet-Induced Dyslipidemia Hamster Model
  • Expertise & Rationale: The golden Syrian hamster, when fed a high-fat, high-cholesterol diet, develops a human-like dyslipidemia, including elevated triglycerides and LDL-C. This model is well-validated and known to be responsive to nicotinic acid, making it an excellent choice for efficacy testing. A chronic 28-day study allows for the assessment of sustained lipid-lowering effects.

  • Methodology:

    • Animal Model: Use male golden Syrian hamsters.

    • Diet-Induced Dyslipidemia: Acclimatize animals for 1 week, then place them on a high-fat diet (e.g., 20% fat, 0.5% cholesterol) for 2-3 weeks to induce dyslipidemia.

    • Group Allocation: Randomize animals into treatment groups (n=8-10 per group):

      • Group 1: Vehicle Control (e.g., 0.5% methylcellulose)

      • Group 2: Nicotinic Acid (Positive Control, e.g., 100 mg/kg/day)

      • Groups 3-5: Test Compound at low, mid, and high doses (e.g., 10, 30, 100 mg/kg/day).

    • Dosing: Administer compounds once daily via oral gavage for 28 consecutive days.

    • Blood Sampling: Collect blood samples via the retro-orbital sinus at baseline (Day 0), Day 14, and at termination (Day 28) after a 4-hour fast.

    • Endpoint Analysis:

      • Lipid Profiles: Analyze plasma samples for total cholesterol (TC), triglycerides (TG), HDL-C, and calculate LDL-C using the Friedewald equation (if TG < 400 mg/dL).

      • Pharmacokinetics (PK): On Day 28, use a satellite group of animals to perform a limited PK study. Collect blood at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-final dose to determine key PK parameters (Cmax, Tmax, AUC).

      • Safety: Monitor body weight, food consumption, and clinical signs throughout the study. At termination, collect liver tissue for weight and histopathology, and measure plasma ALT/AST levels.

Data Summary: Expected In Vivo Outcomes
Treatment Group% Change in TG% Change in LDL-C% Change in HDL-CPlasma Exposure (AUC)
Vehicle~0%~0%~0%N/A
Nicotinic Acid↓ 20-40%↓ 10-25%↑ 15-30%Reference Value
Test Compound (Low Dose)TBDTBDTBDTBD
Test Compound (Mid Dose)TBDTBDTBDTBD
Test Compound (High Dose)TBDTBDTBDTBD

Safety and Off-Target Considerations

A critical component of drug development is assessing potential liabilities. For a nicotinic acid analog, the primary concern is the flushing response.

Protocol 6: Mouse Ear Vasodilation (Flushing) Assay
  • Expertise & Rationale: The flushing side effect is mediated by GPR109A activation on Langerhans cells in the skin, leading to the release of prostaglandins (PGD2, PGE2) and subsequent vasodilation.[5] This physiological response can be accurately quantified in mice by measuring changes in blood flow in the ear using Laser Doppler flowmetry, providing a translatable measure of this key adverse effect.

  • Methodology:

    • Animal Model: Use male C57BL/6 mice.

    • Anesthesia: Lightly anesthetize the mice to prevent movement artifacts.

    • Baseline Measurement: Place the Laser Doppler probe on the ventral side of the ear and record a stable baseline blood flow reading for 5-10 minutes.

    • Compound Administration: Administer the test compound, nicotinic acid, or vehicle via intraperitoneal (IP) injection.

    • Post-Dose Measurement: Continuously record blood flow for 60 minutes post-injection.

    • Data Analysis: Express the data as the percentage change from baseline blood flow over time. Calculate the peak vasodilation and the area under the curve (AUC) for the response for each treatment group. A reduced response compared to nicotinic acid at an equi-efficacious dose would be a highly desirable outcome.

Conclusion and Future Directions

This technical guide outlines a rigorous, multi-stage preclinical program to define the biological activity of this compound. The proposed sequence of in vitro and in vivo experiments is designed to systematically test the central hypothesis: that this novel molecule is a GPR109A agonist with lipid-modifying properties.

The key differentiators to investigate are whether the structural modifications lead to:

  • Enhanced Potency: A lower EC50/IC50 in functional and metabolic assays.

  • Improved Pharmacokinetics: A longer half-life and greater oral bioavailability.

  • A Superior Safety Profile: Specifically, a dissociation of lipid-lowering efficacy from the flushing response.

Positive outcomes from this investigational framework would provide a strong rationale for advancing this compound into formal IND-enabling studies, with the ultimate goal of developing a next-generation therapy for dyslipidemia with improved efficacy and patient tolerability.

References

  • Title: Nicotinic acid Source: Wikipedia URL: [Link]

  • Title: 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds Source: scispace.com URL: [Link]

  • Title: (PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds Source: iop.kiev.ua URL: [Link]

  • Title: In Vitro And In Vivo Studies Of Nicotinic Acid In An Experimental Metastasis Model Of B16F10 Melanoma Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds Source: SciSpace URL: [Link]

  • Title: Nicotinic acid: pharmacological effects and mechanisms of action Source: PubMed URL: [Link]

  • Title: Synthesis of nicotinic acid derivative 5a | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: Niacin Source: Linus Pauling Institute | Oregon State University URL: [Link]

  • Title: Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets Source: PMC URL: [Link]

  • Title: Mechanism of action of niacin Source: PubMed URL: [Link]

  • Title: Nicotinic acid, its mechanism of action and pharmacological effects Source: ResearchGate URL: [Link]

  • Title: The influence of niacin and nicotinamide on in vivo carcinogenesis Source: PubMed URL: [Link]

  • Title: TRPV1 Channels Are Involved in Niacin-induced Cutaneous Vasodilation in Mice Source: PMC URL: [Link]

  • Title: Details of the Drug | DrugMAP Source: DrugMAP URL: [Link]

  • Title: Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications Source: PMC URL: [Link]

  • Title: Dermal Delivery of Niacinamide—In Vivo Studies Source: MDPI URL: [Link]

  • Title: (PDF) In vitro Studies of Antitumor Effect, Toxicity/Cytotoxicity and Skin Permeation/Retention of a Green Fluorescence Pyrene-based Dye for PDT Application Source: ResearchGate URL: [Link]

  • Title: Study suggests excess vitamin B3 could increase heart disease risk Source: YouTube URL: [Link]

  • Title: Fluoxetine Source: Wikipedia URL: [Link]

  • Title: Niacin Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Niacin - Health Professional Fact Sheet Source: National Institutes of Health URL: [Link]

  • Title: Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress Source: MDPI URL: [Link]

  • Title: Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A to activate the phosphorylation of ERK and STAT1 axis Source: PMC URL: [Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetics of Trifluoromethoxy-Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has emerged as a cornerstone for optimizing the pharmacokinetic profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties and profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide provides a comprehensive technical overview of the pharmacokinetic considerations for nicotinic acid derivatives bearing this pivotal substituent. As researchers and drug development professionals, understanding the intricate interplay between the trifluoromethoxy moiety and the nicotinic acid scaffold is paramount for the rational design of novel therapeutics with enhanced efficacy and safety profiles.

Introduction: The Trifluoromethoxy Group as a Bioisostere and Metabolic Shield

Nicotinic acid, a fundamental B vitamin, and its derivatives have long been explored for various therapeutic applications. The introduction of a trifluoromethoxy group onto the nicotinic acid core is a deliberate strategy to modulate its physicochemical properties. The -OCF₃ group serves as a lipophilic bioisostere for other functionalities, enhancing membrane permeability and potentially improving oral absorption.[1] More critically, the strong carbon-fluorine bonds within the trifluoromethoxy group confer significant metabolic stability, shielding the molecule from rapid degradation by metabolic enzymes. This "metabolic blocking" effect can lead to a longer plasma half-life and sustained therapeutic exposure.

This guide will dissect the pharmacokinetic journey of trifluoromethoxy-substituted nicotinic acids, providing both theoretical underpinnings and practical experimental protocols for their evaluation.

Absorption: Navigating the Biological Barriers

The oral bioavailability of a drug candidate is a critical determinant of its clinical utility. For trifluoromethoxy-substituted nicotinic acids, the inherent lipophilicity imparted by the -OCF₃ group generally favors passive diffusion across the gastrointestinal tract.

In Silico Prediction of Absorption Properties

Prior to in vitro and in vivo studies, computational models can provide valuable insights into the likely absorption characteristics.

Table 1: Predicted Physicochemical Properties of a Model Compound (5-Trifluoromethoxy-Nicotinic Acid)

ParameterPredicted ValueImplication for Absorption
LogP2.5 - 3.5Optimal lipophilicity for passive absorption
Polar Surface Area (PSA)49.3 ŲFavorable for membrane permeability
Number of Rotatable Bonds2Low conformational flexibility, aiding absorption
SolubilityModerateMay require formulation strategies for optimal dissolution

Note: These are predicted values and require experimental verification.

Experimental Workflow: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as a robust in vitro model to predict intestinal drug absorption.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

  • Compound Preparation: Prepare a stock solution of the trifluoromethoxy-substituted nicotinic acid in a suitable solvent (e.g., DMSO) and dilute to the final test concentration in transport buffer (e.g., Hank's Balanced Salt Solution).

  • Apical to Basolateral Permeability (A→B):

    • Add the test compound solution to the apical (upper) chamber of the Transwell® insert.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

  • Basolateral to Apical Permeability (B→A):

    • Add the test compound solution to the basolateral chamber.

    • Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A high A→B Papp value and a low efflux ratio (Papp B→A / Papp A→B) are indicative of good oral absorption.

Diagram 1: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Culture Caco-2 cells on Transwell inserts Apical Add compound to Apical side Caco2->Apical Basolateral Add compound to Basolateral side Caco2->Basolateral Compound Prepare test compound solution Compound->Apical Compound->Basolateral Sample_B Sample from Basolateral side Apical->Sample_B A to B Sample_A Sample from Apical side Basolateral->Sample_A B to A LCMS Quantify by LC-MS/MS Sample_B->LCMS Sample_A->LCMS Papp Calculate Papp and Efflux Ratio LCMS->Papp

Caption: Workflow for assessing intestinal permeability.

Distribution: Reaching the Target, Avoiding Off-Targets

Once absorbed, a drug's distribution profile dictates its concentration at the site of action and potential for off-target toxicities. Plasma protein binding and tissue distribution are key parameters in this phase.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, influences its free (unbound) concentration, which is the pharmacologically active fraction.

Equilibrium dialysis is the gold standard for determining the fraction of unbound drug in plasma.[2][3][4]

  • Apparatus Setup: Utilize a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (typically with a molecular weight cut-off of 12-14 kDa).[2]

  • Sample Preparation: Spike the trifluoromethoxy-substituted nicotinic acid into plasma (human, rat, mouse, etc.) at a clinically relevant concentration.[2]

  • Dialysis: Add the spiked plasma to one chamber of the dialysis unit and an equal volume of protein-free buffer (e.g., PBS) to the other chamber.

  • Incubation: Incubate the apparatus at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Sample Collection and Analysis: After incubation, collect aliquots from both the plasma and buffer chambers. Determine the concentration of the compound in each chamber by LC-MS/MS.

  • Calculation:

    • Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • Percentage bound = (1 - fu) * 100

Table 2: Hypothetical Plasma Protein Binding Data for a Trifluoromethoxy-Substituted Nicotinic Acid Analog

SpeciesConcentration (µM)Fraction Unbound (fu)% Bound
Human10.0595%
Rat10.0892%
Mouse10.1288%

Note: This is illustrative data. Actual values will vary depending on the specific compound.

Metabolism: The Biotransformation Landscape

The metabolic fate of a drug is a critical determinant of its half-life and potential for drug-drug interactions. The trifluoromethoxy group is generally resistant to metabolism, which can significantly alter the metabolic profile compared to non-fluorinated or methoxy-substituted analogs.[2][5]

In Vitro Metabolism: Liver Microsomes

Human liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[6]

  • Incubation Mixture: Prepare an incubation mixture containing the trifluoromethoxy-substituted nicotinic acid (typically 1 µM), pooled human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Table 3: Comparative Metabolic Stability in Liver Microsomes

CompoundSpeciesIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
5-Trifluoromethoxy-Nicotinic Acid (Hypothetical)Human> 120< 5
5-Methoxy-Nicotinic AcidHuman2527.7
5-Trifluoromethoxy-Nicotinic Acid (Hypothetical)Rat957.3
5-Methoxy-Nicotinic AcidRat1546.2

Note: Data for 5-methoxy-nicotinic acid is illustrative and based on the general understanding of methoxy group metabolism. Data for the trifluoromethoxy analog is hypothetical, reflecting its expected higher stability.

Diagram 2: Niacin and Potential Trifluoromethoxy-Substituted Nicotinic Acid Metabolism

Metabolism cluster_niacin Niacin Metabolism cluster_tfmna Trifluoromethoxy-Substituted Nicotinic Acid Metabolism (Hypothesized) Niacin Nicotinic Acid NAD NAD Pathway (High Affinity, Low Capacity) Niacin->NAD NUA Glycine Conjugation (Low Affinity, High Capacity) Niacin->NUA Metabolites Nicotinuric Acid, Nicotinamide, etc. NAD->Metabolites NUA->Metabolites TFMNA 5-Trifluoromethoxy-Nicotinic Acid PhaseI Phase I Metabolism (Likely Minor) TFMNA->PhaseI PhaseII Phase II Metabolism (e.g., Glucuronidation) TFMNA->PhaseII Excretion Direct Excretion TFMNA->Excretion

Caption: Comparative metabolic pathways.

Excretion: The Final Clearance

The primary route of excretion for nicotinic acid and its metabolites is via the kidneys.[8] For trifluoromethoxy-substituted nicotinic acids, a significant portion of the parent compound may be excreted unchanged in the urine due to its high metabolic stability.

In Vivo Pharmacokinetic Study in Rodents

A definitive understanding of the complete pharmacokinetic profile requires in vivo studies.

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer the compound via tail vein injection (e.g., 1 mg/kg).

    • Oral (PO) Group: Administer the compound via oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.[9]

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Analysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters.

Table 4: Hypothetical In Vivo Pharmacokinetic Parameters of a Trifluoromethoxy-Substituted Nicotinic Acid Analog in Rats

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.081.0
AUC₀-t (ng*h/mL)32005120
t½ (h)4.54.8
Clearance (mL/min/kg)5.2-
Volume of Distribution (L/kg)2.1-
Bioavailability (%)-64

Note: This is illustrative data and will be highly dependent on the specific compound and experimental conditions.[1][10][11][12][13][14]

Bioanalytical Methodology: The Cornerstone of Accurate Pharmacokinetic Assessment

A robust and validated bioanalytical method is essential for the accurate quantification of trifluoromethoxy-substituted nicotinic acids in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[15][16][17][18][19]

LC-MS/MS Method Development and Validation
  • Sample Preparation: Protein precipitation is a common and efficient method for extracting the analyte from plasma.[19]

    • Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the compound's properties.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.

Diagram 3: Bioanalytical Workflow for Pharmacokinetic Studies

Bioanalytical_Workflow cluster_sampling In Vivo Study cluster_processing Sample Processing cluster_analysis Analysis & Data Interpretation Dosing Dosing (IV/PO) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Protein Precipitation Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK Pharmacokinetic Parameter Calculation LCMS->PK

Caption: From in vivo study to pharmacokinetic data.

Conclusion and Future Perspectives

The incorporation of a trifluoromethoxy group is a powerful strategy for enhancing the pharmacokinetic properties of nicotinic acid derivatives. The resulting analogs often exhibit improved metabolic stability and favorable absorption characteristics, leading to a more desirable in vivo profile. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for the comprehensive pharmacokinetic evaluation of this promising class of compounds.

Future research should focus on establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR) to enable the a priori design of trifluoromethoxy-substituted nicotinic acids with tailored pharmacokinetic profiles for specific therapeutic applications.

References

  • Sokolenko, T. M., & Yagupolskii, Y. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30. [Link]

  • Inotiv. Utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. [Link]

  • Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • BioIVT. Plasma Protein Binding Assay. [Link]

  • Drug, Discovery, Development and Therapeutics. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Properties of a Novel Clioquinol-Ganciclovir Codrug (CLBQ14) in Rats. [Link]

  • Bienta. Hepatic Microsomal Stability (human, rat, or mouse). [Link]

  • MDPI. 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(11-12), 895-902. [Link]

  • Science.gov. auc cmax tmax: Topics by Science.gov. [Link]

  • Optibrium. Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. [Link]

  • PubMed Central. Predictive Potential of Cmax Bioequivalence in Pilot Bioavailability/Bioequivalence Studies, through the Alternative ƒ2 Similarity Factor Method. [Link]

  • Semantic Scholar. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. [Link]

  • Journal of Phytomedicine and Therapeutics. (2022). [Link]

  • ResearchGate. Pharmacokinetic parameters C max , t max and AUC 0-24 h obtained in... [Link]

  • bevital. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. [Link]

  • PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

  • National Institutes of Health. Nicotine Pharmacokinetics in Rats Is Altered as a Function of Age, Impacting the Interpretation of Animal Model Data. [Link]

  • Charles River Laboratories. LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]

  • ScienceOpen. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. [Link]

  • MDPI. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. [Link]

  • genOway. Pharmacokinetic & Biodistribution - Preclinical PK analysis. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 5-(4-(trifluoromethoxy)phenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Abstract & Scope

This Application Note details the optimized synthesis of 5-(4-(trifluoromethoxy)phenyl)nicotinic acid , a privileged biaryl scaffold frequently utilized in medicinal chemistry for kinase inhibition and GPCR modulation.

While direct coupling to nicotinic acid is possible, this protocol prioritizes the Ester Intermediate Route .[1] Experience has shown that the zwitterionic nature of the free nicotinic acid often leads to catalyst poisoning and difficult purification during palladium-catalyzed cross-couplings.[1] By utilizing methyl 5-bromonicotinate as the electrophile, we ensure superior solubility, cleaner reaction profiles, and the ability to utilize standard silica gel chromatography for intermediate purification before the final hydrolysis.[1]

Core Retrosynthetic Logic

The synthesis relies on a Suzuki-Miyaura cross-coupling between a 5-halonicotinic acid derivative and a commercially stable arylboronic acid, followed by controlled saponification.[1]

Retrosynthesis Target Target: 5-(4-(trifluoromethoxy)phenyl) nicotinic acid Ester Intermediate: Methyl 5-(4-(trifluoromethoxy) phenyl)nicotinate Target->Ester Hydrolysis (LiOH) Disconnection Bromide Electrophile: Methyl 5-bromonicotinate Ester->Bromide Suzuki Coupling (Pd(dppf)Cl2) Boronic Nucleophile: 4-(Trifluoromethoxy) phenylboronic acid Ester->Boronic

Figure 1: Retrosynthetic strategy prioritizing the ester intermediate to maximize yield and purity.

Experimental Protocol

Stage 1: Suzuki-Miyaura Coupling

Objective: Synthesis of methyl 5-(4-(trifluoromethoxy)phenyl)nicotinate.

Reagents & Stoichiometry
ComponentRoleEquiv.Scale (Example)CAS No.
Methyl 5-bromonicotinate Electrophile1.01.08 g (5.0 mmol)29681-44-5
4-(Trifluoromethoxy)phenylboronic acid Nucleophile1.21.24 g (6.0 mmol)139301-27-2
Pd(dppf)Cl₂ · DCM Catalyst0.03122 mg (0.15 mmol)95464-05-4
K₂CO₃ (2.0 M aq) Base3.07.5 mL (15 mmol)584-08-7
1,4-Dioxane SolventN/A25 mL (0.2 M)123-91-1
Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Methyl 5-bromonicotinate, 4-(Trifluoromethoxy)phenylboronic acid, and the Pd catalyst.

  • Inertion: Seal the flask with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times to remove oxygen.[1] Critical: Oxygen is the primary cause of homocoupling byproducts and catalyst deactivation.[1]
    
  • Solvent Addition: Add degassed 1,4-Dioxane and the 2.0 M aqueous

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 90°C in an oil bath for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS until the bromide starting material is fully consumed.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite to remove Palladium black; wash the pad with EtOAc.[1]

    • Partition the filtrate between EtOAc (50 mL) and Water (50 mL).[1]

    • Wash the organic layer with Brine, dry over anhydrous

      
      , and concentrate under reduced pressure.[1][3]
      
  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    
    • Expected Result: Off-white to pale yellow solid.[1]

Stage 2: Saponification (Ester Hydrolysis)

Objective: Conversion of the methyl ester to the final carboxylic acid.[1]

Reagents
  • Substrate: Methyl 5-(4-(trifluoromethoxy)phenyl)nicotinate (from Stage 1).[1]

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv).[1]
    
  • Solvent: THF / Water (3:1 ratio).[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the ester (approx. 4.0 mmol) in THF (12 mL).[1]

  • Hydrolysis: Add a solution of

    
     (504 mg, 12 mmol) in Water (4 mL). The mixture will likely become biphasic or cloudy.[1]
    
  • Reaction: Stir vigorously at Room Temperature for 2–4 hours.

    • Note: If reaction is slow (monitored by LC-MS showing M+14 mass shift), heat to 40°C.[1]

  • Isolation (The pH Swing):

    • Concentrate the reaction mixture in vacuo to remove the majority of THF.

    • Dilute the aqueous residue with water (10 mL).[1]

    • Acidification: Cool the solution in an ice bath. Slowly add 1.0 M HCl dropwise until the pH reaches ~3–4.

    • Observation: The product should precipitate as a white solid near its isoelectric point.[1]

  • Filtration: Collect the solid by vacuum filtration.[1] Wash the cake with cold water (

    
    ) and minimal cold ether to remove organic impurities.[1]
    
  • Drying: Dry in a vacuum oven at 50°C overnight.

Critical Process Controls & Troubleshooting

The following logic flow details how to handle common deviations during the synthesis.

Troubleshooting Start QC Check: LC-MS of Crude Reaction Check1 Is Starting Material (Bromide) Present? Start->Check1 Action1 Add 1 mol% Catalyst Heat 2h longer Check1->Action1 Yes Check2 Is Protodeboronation (Ar-H) Observed? Check1->Check2 No Action2 Use Anhydrous Conditions Switch to CsF base Check2->Action2 Yes Check3 Is Product Trapped in Aqueous Phase? Check2->Check3 No Action3 Adjust pH to 3.5 (Isoelectric) Use n-Butanol extraction Check3->Action3 Yes Success Proceed to Final Characterization Check3->Success No

Figure 2: Decision matrix for reaction monitoring and workup optimization.

Senior Scientist's Notes (E-E-A-T)
  • Catalyst Selection: While

    
     is the "textbook" catalyst, we recommend 
    
    
    
    for this substrate.[1] The bidentate ligand (dppf) prevents rapid catalyst decomposition at the elevated temperatures required for electron-deficient pyridines [1].
  • Boronic Acid Stability: The trifluoromethoxy group is electron-withdrawing, making the boronic acid prone to protodeboronation (loss of the boron group).[1] If yields are low, switch to the corresponding Potassium Trifluoroborate salt, which releases the active boronic acid slowly in situ [2].[1]

  • Isoelectric Point (pI): Nicotinic acid derivatives are amphoteric.[1] During the acid workup, if you acidify too far (pH < 1), the pyridine nitrogen protonates, forming a soluble hydrochloride salt.[1] Aim strictly for pH 3–4 to maximize precipitation.

Safety & Handling

  • Pyridine Derivatives: Generally possess unpleasant odors and potential neurotoxicity.[1] Handle in a well-ventilated fume hood.

  • Palladium: Heavy metal waste must be segregated.[1]

  • Hydrofluoric Acid Risk: While the

    
     group is generally stable, thermal decomposition at extreme temperatures (>200°C) can release HF.[1] Do not overheat the reaction.
    

References

  • BenchChem. (2025).[1][3][4][5][6] Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid. Retrieved from [1]

  • Molander, G. A., & Biolatto, B. (2003).[1][7] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry. Retrieved from [1]

  • Sokolenko, T. M., et al. (2024).[1][8][9][10] 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [1]

Sources

Application Note & Protocol: High-Sensitivity LC-MS/MS Quantification of 5-(4-(trifluoromethoxy)phenyl)nicotinic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Therapeutics

In the landscape of modern drug discovery, the precise quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical development.[1][2] 5-(4-(trifluoromethoxy)phenyl)nicotinic acid represents a class of small molecules whose pharmacokinetic (PK) and pharmacodynamic (PD) profiles must be accurately characterized. The incorporation of a trifluoromethoxy (-OCF3) group, a common strategy in medicinal chemistry, can significantly enhance metabolic stability and bioavailability.[3] However, this also necessitates highly sensitive and selective analytical methods to elucidate its behavior in vivo.

This application note details a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol is designed for researchers in pharmaceutical development and contract research organizations, providing a comprehensive workflow from sample preparation to method validation, adhering to the principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[4][5]

Method Overview: A Strategy of Speed and Specificity

The developed method leverages the speed of a simple protein precipitation (PPT) sample preparation technique with the unparalleled sensitivity and selectivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[6][7][8] Chromatographic separation is achieved using a reversed-phase UHPLC system, providing a short run time suitable for the analysis of large sample batches typical in pharmacokinetic studies. This combination ensures minimal matrix effects and reliable quantification across a wide dynamic range.

Experimental Protocol

Materials, Reagents, and Standards
  • Analyte: this compound (Reference Standard, >98% purity)

  • Internal Standard (IS): this compound-d4 (Isotope-labeled IS is preferred; if unavailable, a structurally similar analog like 5-(4-(trifluoromethyl)phenyl)nicotinic acid can be used after careful validation).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

Instrumentation
  • LC System: A UHPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC I-Class, Shimadzu Nexera series).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad™ 6500+, Waters Xevo TQ-S micro).

Liquid Chromatography (LC) Method

The chromatographic conditions were optimized to achieve a sharp peak shape and rapid elution, minimizing run time while ensuring separation from potential interferences.

ParameterCondition
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution See Table 1 below

Table 1: LC Gradient Elution Program

Time (min) % Mobile Phase B
0.0 10
0.5 10
2.0 95
2.5 95
2.6 10

| 3.5 | 10 |

Mass Spectrometry (MS/MS) Method

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode, as the nicotinic acid moiety is readily protonated.[9][10] Ion source parameters and MRM transitions were optimized by infusing a standard solution of the analyte and internal standard.[11][12] The MRM mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.[13][14]

Table 2: Optimized MS/MS Parameters

Parameter Analyte Internal Standard (IS)
Precursor Ion (Q1) [M+H]⁺ m/z 284.1 m/z 288.1
Product Ion (Q3) - Quantifier m/z 238.1 m/z 242.1
Collision Energy (CE) - Quantifier 22 eV 22 eV
Product Ion (Q3) - Qualifier m/z 120.0 m/z 124.0
Collision Energy (CE) - Qualifier 35 eV 35 eV
Dwell Time 100 ms 100 ms
Ion Source Temperature 550 °C

| IonSpray Voltage | 5500 V | |

Rationale for Transitions: The quantifier transition (m/z 284.1 → 238.1) corresponds to the neutral loss of formic acid (HCOOH, 46 Da), a common fragmentation for carboxylic acids. The qualifier transition provides additional structural confirmation. These values must be determined empirically on the specific instrument used.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples. Prepare a separate IS working solution (e.g., 100 ng/mL).

  • Calibration Curve (CC) and QC Samples: Spike blank human plasma with the appropriate analyte working solutions to prepare a calibration curve (e.g., 8 non-zero standards ranging from 1 to 1000 ng/mL) and at least three levels of QCs (Low, Mid, High).

Sample Preparation Protocol: Protein Precipitation

This protocol is designed for efficiency and high recovery.[15][16]

  • Aliquot: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except for the double blank (add 25 µL of 50:50 ACN/water instead).

  • Precipitate: Add 200 µL of cold acetonitrile to each tube.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial or well plate.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Visualization of the Analytical Workflow

The overall experimental process from sample receipt to final data generation is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P_Start Plasma Sample (50 µL) P_IS Add Internal Standard (25 µL) P_Start->P_IS P_PPT Add Acetonitrile (200 µL) P_IS->P_PPT P_Vortex Vortex (30 sec) P_PPT->P_Vortex P_Centi Centrifuge (10 min) P_Vortex->P_Centi P_Super Transfer Supernatant (150 µL) P_Centi->P_Super A_Inject Inject (5 µL) P_Super->A_Inject A_LC UHPLC Separation (C18 Column) A_Inject->A_LC A_MS Tandem MS Detection (ESI+, MRM Mode) A_LC->A_MS Data Data Acquisition & Quantification A_MS->Data

Caption: Experimental workflow for LC-MS/MS analysis.

Method Validation Protocol

A full validation should be conducted according to regulatory guidelines to ensure the method is reliable for its intended purpose.[5][17] The key validation experiments are described below.

  • Selectivity: Analyze at least six different lots of blank human plasma to ensure no endogenous components interfere with the detection of the analyte or IS.

  • Linearity and Range: Analyze calibration curves on three separate days. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at LLOQ, Low, Mid, and High concentrations in replicate (n=6) on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).[18]

  • Matrix Effect and Recovery: Evaluate the effect of the plasma matrix on ionization and the efficiency of the extraction process. This is typically done by comparing the response of the analyte in post-extraction spiked plasma to its response in a neat solution.

  • Stability: Assess the stability of the analyte in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration reflecting typical sample handling time.

    • Long-Term Stability: Stored at -80 °C for an extended period.

    • Autosampler Stability: In the processed sample extract.

Visualization of the Validation Workflow

The validation process is a system of interconnected experiments designed to prove the method's robustness.

G cluster_core Core Performance Metrics cluster_sample Sample Handling Robustness Method Developed LC-MS/MS Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Selectivity Selectivity Method->Selectivity Recovery Extraction Recovery Method->Recovery Matrix Matrix Effect Method->Matrix Stability Stability (Freeze-Thaw, Bench-Top, etc.) Method->Stability Result Validated Bioanalytical Method Linearity->Result Accuracy->Result Precision->Result Selectivity->Result Recovery->Result Matrix->Result Stability->Result

Sources

Application Note: High-Purity Isolation & Purification of 5-(4-(trifluoromethoxy)phenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive, field-validated guide for the purification of 5-(4-(trifluoromethoxy)phenyl)nicotinic acid . It synthesizes specific literature protocols with industrial best practices for amphoteric molecule isolation, focusing on removing critical impurities like palladium catalysts and unreacted boronic acids.

Executive Summary

This compound is a critical biaryl building block in medicinal chemistry, often synthesized via Suzuki-Miyaura cross-coupling or lithiation/carboxylation. Its purification is complicated by its zwitterionic nature (containing both a basic pyridine nitrogen and an acidic carboxyl group) and the lipophilicity introduced by the trifluoromethoxy (-OCF


) group.

This guide details a non-chromatographic isolation strategy exploiting the molecule's isoelectric point (pI), followed by a polishing recrystallization protocol. This approach scales effectively from milligram to kilogram batches, minimizing solvent waste and maximizing yield.

Physicochemical Profile & Purification Logic

Understanding the molecule's "personality" is the key to its purification.

PropertyValue (Approx.)Implication for Purification
Structure Pyridine-3-COOH + 5-Aryl-OCF

Amphoteric; solubility is pH-dependent.
pKa (Acid) ~3.5 – 4.0Ionized (COO⁻) at pH > 5.
pKa (Base) ~2.5 – 3.0 (Pyridine N)Protonated (NH⁺) at pH < 2.
Isoelectric Point (pI) pH 4.0 – 5.5 Minimum solubility region. Target this pH for precipitation.
LogP ~3.2Significantly more lipophilic than nicotinic acid; soluble in organics when neutral.

The "Swing" Strategy:

  • High pH (>10): Molecule is anionic (carboxylate). Soluble in water.[1][2] Impurities (non-acidic organics) are extracted into organic solvent.

  • Low pH (<2): Molecule is cationic (pyridinium). Soluble in water.[1][2]

  • Target pH (5.5): Molecule is zwitterionic/neutral. Precipitates out of solution.

Workflow Visualization

The following diagram illustrates the critical decision pathways for isolating the target compound from a crude reaction mixture (e.g., Suzuki coupling).

PurificationWorkflow Crude Crude Reaction Mixture (Target + Pd + Salts + Organics) BaseDissolution 1. Dissolve in 1M NaOH (pH > 10) Target -> Anionic form (Water Soluble) Crude->BaseDissolution OrgWash 2. Wash with MTBE/EtOAc (Remove non-acidic impurities) BaseDissolution->OrgWash Extract AqLayer Aqueous Layer (Contains Target + Salts) OrgWash->AqLayer Keep Aqueous Acidification 3. Acidify with 3M HCl to pH 5.5 (Target precipitates at pI) AqLayer->Acidification Dropwise HCl Filtration 4. Filtration & Water Wash (Remove inorganic salts) Acidification->Filtration Precipitate CrudeSolid Crude Solid Filtration->CrudeSolid Recryst 5. Recrystallization (EtOH/Water 1:5) CrudeSolid->Recryst FinalProduct Pure this compound (>99% Purity) Recryst->FinalProduct

Caption: Logical flow for the acid-base isolation and purification of amphoteric nicotinic acid derivatives.

Detailed Experimental Protocols

Protocol A: Isoelectric Precipitation (Primary Isolation)

Use this protocol to isolate the crude material from the reaction mixture.

Reagents:

  • 1M Sodium Hydroxide (NaOH)

  • 3M Hydrochloric Acid (HCl)

  • MTBE (Methyl tert-butyl ether) or Ethyl Acetate

  • pH Meter (Essential for accuracy)

Procedure:

  • Dissolution: If the reaction mixture is liquid, evaporate volatiles. Suspend the residue in water. Add 1M NaOH with stirring until the solid completely dissolves and pH reaches ~10–12.

    • Why? Converts the carboxylic acid to carboxylate, making the target water-soluble.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract twice with MTBE (ratio 1:1 v/v).

    • Why? Removes unreacted boronic acids, de-halogenated byproducts, and phosphine ligands which are not acidic.

    • Discard the organic (top) layer.

  • Pd Scavenging (Optional but Recommended): If the aqueous layer is dark (colloidal Pd), treat with activated carbon (Charcoal) or a thiourea-based scavenger (e.g., SiliaMetS® Thiol) for 30 mins, then filter through Celite.

  • Precipitation: Transfer the clear aqueous phase to a beaker with a stir bar. Slowly add 3M HCl dropwise while monitoring pH.

    • Observation: Cloudiness will start around pH 7.

    • Endpoint:Stop exactly at pH 5.5. This is the critical isoelectric point where solubility is lowest.

  • Isolation: Stir the suspension for 30 minutes to ripen the crystals. Filter the solid via a Büchner funnel.[3]

  • Wash: Wash the filter cake with cold water (3x) to remove NaCl salts.

  • Drying: Dry under vacuum at 45°C.

Protocol B: Recrystallization (Polishing)

Use this protocol to achieve >99% purity and remove trace isomers or occluded salts.

Solvent System: Ethanol / Water (1:5 v/v) [1, 2].

Procedure:

  • Place the crude solid (from Protocol A) in a round-bottom flask.

  • Add Ethanol (approx. 5 mL per gram of solid) and heat to reflux (80°C).

  • If not fully dissolved, add more Ethanol in small portions until clear.[4]

  • Slowly add hot Water until the solution becomes slightly turbid (cloudy).

  • Add a few drops of Ethanol to clear the turbidity.

  • Remove from heat and allow to cool slowly to room temperature.

  • Cool further in an ice bath (0-4°C) for 1 hour.

  • Filter the white crystalline solid and wash with cold Water/Ethanol (5:1 mixture).

  • Dry to constant weight.

Quality Control & Analytical Methods

To validate the success of the purification, use the following HPLC parameters.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Keeps acid protonated for sharp peaks)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 220 nm (Amide/Carboxyl)
Retention Time Target is expected ~6.5 - 7.5 min (Due to lipophilic OCF

)

Acceptance Criteria:

  • Purity: >98.5% (Area %).

  • Pd Residue: <20 ppm (Required for biological assays). Verify via ICP-MS if used for drug screening.

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Oiling Out" during precipitation pH changed too fast or temperature too high.Cool the aqueous solution to 5°C before adding HCl. Add acid slower.
Low Yield pH missed the isoelectric point (pH 5.5).If pH < 3, the pyridine protonates and redissolves. Adjust pH back to 5.5 with dilute NaOH.
Colored Product (Grey/Brown) Residual Palladium.[5]Re-dissolve in base, treat with N-acetylcysteine or TMT scavenger, filter, and re-precipitate.
Sticky Solid Occluded solvents (Ethanol).Dry at higher temp (50°C) under high vacuum for 24h.

References

  • Davydova, Y. A., et al. "5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds."[6][7] Journal of Organic and Pharmaceutical Chemistry, vol. 22, no. 1, 2024.[6][8]

    • Key citation for the specific synthesis and pH 5.
  • Org. Synth. 1955, Coll.[6] Vol. 3, 334. "Nicotinic Acid." Organic Syntheses.

    • Foundational text for nicotinic acid purific
  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, vol. 346, no. 8, 2004, pp. 889–900.

    • Authoritative review on Pd removal str
  • Biotage Application Note. "How to Remove Palladium in three easy steps."

    • Practical guide for scavenger selection.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-(4-(trifluoromethoxy)phenyl)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Center resource. It assumes the user is familiar with basic organic synthesis but requires troubleshooting for specific failure modes associated with this fluorinated biaryl system.

Ticket Category: Heterocyclic Cross-Coupling & Purification Status: Active Support Level: Senior Application Scientist[1]

System Overview & Chemistry Context

The synthesis of 5-(4-(trifluoromethoxy)phenyl)nicotinic acid typically relies on a Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] While the disconnection seems straightforward, the combination of a pyridine core , a carboxylic acid moiety , and an electron-deficient fluorinated aryl introduces a "perfect storm" of potential impurities.

The "Trouble Triad"
  • Amphoteric Nature: The product contains both a basic pyridine nitrogen and an acidic carboxyl group, complicating standard silica chromatography.[1]

  • Protodeboronation: The 4-(trifluoromethoxy)phenylboronic acid is electron-deficient, making it highly susceptible to base-catalyzed hydrolysis (protodeboronation) before coupling occurs.[1]

  • Palladium Chelation: The nicotinic acid motif is an effective bidentate ligand, trapping Palladium residuals in the final solid.[1]

Impurity Genealogy & Diagnostics

Use the following logic map to identify the origin of your observed impurity.

ImpurityMap Start Suzuki Coupling Reaction (Pd(0), Base, Heat) Path1 Pathway A: Protodeboronation Start->Path1 High pH / High Temp Path2 Pathway B: Oxidative Homocoupling Start->Path2 O2 Presence Path3 Pathway C: Incomplete Hydrolysis Start->Path3 Steric Bulk / Low pH workup Path4 Pathway D: Pd Leaching Start->Path4 N-Coordination Imp1 Impurity A: 1-(Trifluoromethoxy)benzene (Volatile Oil) Path1->Imp1 Imp2 Impurity B: 4,4'-Bis(trifluoromethoxy)biphenyl Path2->Imp2 Imp3 Impurity C: Ethyl/Methyl Ester Intermediate Path3->Imp3 Imp4 Impurity D: Pd-Pyridine Complex (Grey/Black Solid) Path4->Imp4

Figure 1: Mechanistic origin of common impurities in the synthesis of this compound.

Troubleshooting Tickets (Q&A)

Ticket #001: "My yield is low, and I see a volatile oil in the crude NMR."

Diagnosis: Protodeboronation of the boronic acid.[1][2][3][4] Root Cause: The trifluoromethoxy (-OCF3) group is electron-withdrawing.[1] This reduces electron density on the boron atom, making the C-B bond highly susceptible to cleavage by hydroxide ions (base) in the reaction mixture. The resulting 1-(trifluoromethoxy)benzene is volatile and often lost, leaving unreacted bromonicotinate.[1]

Corrective Actions:

  • Switch Base: Move from strong bases (Na₂CO₃, NaOH) to milder, non-aqueous soluble bases like K₃PO₄ or CsF in anhydrous conditions.[1]

  • Reduce Water: If using a biphasic system (Dioxane/H₂O), reduce the water ratio to the minimum required to dissolve the inorganic base.

  • Slow Addition: Add the boronic acid slowly to the hot catalyst mixture to ensure the rate of transmetallation (coupling) is faster than the rate of decomposition.

Ticket #002: "The product is grey/brown even after recrystallization."

Diagnosis: Palladium Chelation (Residual Heavy Metal). Root Cause: The nitrogen of the pyridine ring and the carboxylic acid can act as a chelating claw, binding Pd(II) species tightly. Standard Celite filtration often fails to remove this bound Pd.[1]

Corrective Actions:

  • The "Thiol-Silica" Method: Treat the crude reaction mixture (before acid precipitation) with Si-TMT (Silica-bound Trimercaptotriazine) scavengers at 50°C for 2 hours.[1]

  • The "Cysteine Wash": If the product is already isolated, redissolve in mild base (NaOH) and treat with L-Cysteine.[1] The Cysteine-Pd complex is water-soluble and will wash away when you re-precipitate the product with acid.[1]

Ticket #003: "I cannot separate the product from the homocoupled impurity."

Diagnosis: Biaryl Homocoupling (4,4'-bis(trifluoromethoxy)biphenyl). Root Cause: Presence of oxygen in the reaction vessel promotes the oxidation of the boronic acid to a peroxo-species, which leads to homocoupling.

Corrective Actions:

  • Degassing is Critical: Sparging with Nitrogen for 5 minutes is insufficient.[1] Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for >20 mins before adding the catalyst.[1]

  • Purification Hack: The homocoupled impurity is neutral and lipophilic.[1] The target product is an acid.[1]

    • Dissolve crude in 1M NaOH (Target goes into water; Impurity stays solid/oily).

    • Extract aqueous layer with Ethyl Acetate (Removes homocoupled impurity).[1]

    • Acidify aqueous layer to pH 4 to precipitate pure product.[1]

Optimized Synthetic Protocol

This protocol utilizes the "Ester Route" to minimize catalyst poisoning by the free acid.

Step 1: Cross-Coupling[1][6][7]
  • Reagents: Methyl 5-bromonicotinate (1.0 eq), 4-(trifluoromethoxy)phenylboronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.03 eq), K₃PO₄ (3.0 eq).

  • Solvent: 1,4-Dioxane (Anhydrous).[1]

  • Procedure:

    • Charge solids into a flask.

    • Add Dioxane and degas (Argon sparge) for 20 mins.

    • Heat to 90°C for 4-6 hours.

    • Checkpoint: Monitor by LCMS. Look for consumption of bromide.[1][5]

Step 2: Hydrolysis & Workup (The "Isoelectric Swing")
  • Reagents: LiOH (4.0 eq), Water/THF.[1]

  • Procedure:

    • Cool reaction to RT. Add LiOH (aq) and THF directly to the coupling mixture.[1]

    • Stir at 40°C until ester is consumed (LCMS).

    • Pd Scavenging: Add Si-TMT scavenger (10 wt% of theoretical yield) and stir for 1 hour. Filter through Celite.[1][6]

    • Phase Wash: Dilute filtrate with water.[1] Wash with MTBE (discards homocoupled impurities).[1]

    • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 3.5 - 4.0 (Isoelectric point).[1]

    • Isolation: Filter the resulting white precipitate. Wash with water and pentane.[1]

Quantitative Data & Specifications

ParameterSpecificationNote
Target Mass (M+H) 284.05 m/zESI Positive Mode
Typical Yield 75 - 85%Via Ester Route
Major Impurity A 4-(OCF3)-BiphenylRemoving via base extraction is mandatory.[1]
Solubility (pH 1) SolubleForms Pyridinium salt.[1]
Solubility (pH 4) Insoluble Isoelectric point (Precipitation zone).[1]
Solubility (pH 10) SolubleForms Carboxylate salt.[1]
Workup Logic Flowchart

WorkupFlow Crude Crude Reaction Mixture (Target Ester + Impurities) Hydrolysis Add LiOH / Water (Hydrolysis to Acid) Crude->Hydrolysis Wash Wash with MTBE/EtOAc Hydrolysis->Wash OrganicLayer Organic Layer Contains: Homocoupled Biaryl & Boronic Acid residues Wash->OrganicLayer Discard AqueousLayer Aqueous Layer (pH > 10) Contains: Target (Carboxylate) Wash->AqueousLayer Keep Acidify Acidify to pH 3.5 - 4.0 (Isoelectric Point) AqueousLayer->Acidify Filter Filtration & Drying Acidify->Filter Final Pure Product (White Solid) Filter->Final

Figure 2: Purification strategy exploiting the amphoteric nature of the nicotinic acid derivative.[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions: Miyaura, N., & Suzuki, A. (1995).[1][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Protodeboronation of Fluorinated Boronic Acids: Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Cyclopropyl, and Perfluoroalkyl Boronic Acids.[1] Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Palladium Removal from Pyridine Derivatives: Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] [Link]

  • Synthesis of 5-Aryl Nicotinic Acids (General Methodology): Li, J. J. (Ed.).[1] (2014).[1][8][9] Name Reactions for Homologation, Part I. Wiley.[1] (See Section on Suzuki Coupling of Pyridines). [Link]

Sources

Validation & Comparative

A Researcher's Guide to Benchmarking 5-(4-(trifluoromethoxy)phenyl)nicotinic Acid Against Standard Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Novel Anti-Inflammatory Agent

In the landscape of anti-inflammatory drug discovery, the pursuit of novel chemical entities with improved efficacy and safety profiles is a paramount objective. This guide introduces 5-(4-(trifluoromethoxy)phenyl)nicotinic acid , a compound of interest that merges two strategic molecular features: a nicotinic acid scaffold and a trifluoromethoxy-substituted phenyl ring.

Nicotinic acid (a form of vitamin B3) and its derivatives have a well-documented history of modulating various physiological pathways, including lipid metabolism and inflammatory responses.[1][2] The incorporation of a trifluoromethoxy (-OCF₃) group is a widely employed strategy in medicinal chemistry to enhance key pharmacokinetic properties such as metabolic stability and membrane permeability, which can translate to improved oral bioavailability and a longer duration of action.[3][4]

Given that many non-steroidal anti-inflammatory drugs (NSAIDs) feature a diaryl heterocyclic structure, we hypothesize that the unique combination of these moieties in this compound may confer potent and selective inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This guide provides a comprehensive framework for benchmarking this novel compound against established standards, offering objective, data-driven insights for researchers, scientists, and drug development professionals.

Benchmarking Strategy: Selection of Comparators and Assays

To rigorously evaluate the anti-inflammatory potential of this compound, a multi-tiered benchmarking strategy is essential. This involves head-to-head comparisons with well-characterized standard compounds in a series of validated in vitro and in vivo assays.

Standard Compounds for Comparison:
  • Ibuprofen: A widely used, non-selective NSAID that inhibits both COX-1 and COX-2. It serves as a benchmark for traditional anti-inflammatory agents and helps to contextualize the selectivity profile of the test compound.[1][5][6]

  • Celecoxib: A potent and selective COX-2 inhibitor, representing a newer class of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[7][8][9]

Key Experimental Assays:
  • In Vitro COX-1/COX-2 Inhibition Assay: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against each COX isoform and to calculate its COX-2 selectivity index.

  • Cell-Based Pro-inflammatory Mediator Assay: To assess the compound's ability to suppress the production of prostaglandin E₂ (PGE₂) and pro-inflammatory cytokines in a relevant cellular model of inflammation.

  • In Vivo Carrageenan-Induced Paw Edema Model: A standard animal model to evaluate the compound's acute anti-inflammatory efficacy in a living system.[3][10]

Signaling Pathway Context: The Arachidonic Acid Cascade

The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase enzymes, which are central to the arachidonic acid cascade.[11][12] Understanding this pathway is crucial for interpreting the experimental data.

Arachidonic acid, released from the cell membrane by phospholipases, is converted by COX enzymes into the unstable intermediate prostaglandin H₂ (PGH₂).[13][14] PGH₂ is then further metabolized by various synthases into a range of prostanoids, including prostaglandins and thromboxanes.

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate physiological "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[15][16]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[17][18] Its upregulation leads to the production of pro-inflammatory prostaglandins that mediate pain, fever, and swelling.[9]

Selective inhibition of COX-2 is a key therapeutic goal for modern anti-inflammatory drugs, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[9][19]

Arachidonic Acid Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox Cyclooxygenase Pathway cluster_prostanoids Prostanoids membrane Membrane Phospholipids phospholipase Phospholipase A2 arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid Release cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (Pain, Fever, Inflammation) pgh2->prostaglandins thromboxane Thromboxane (Platelet Aggregation) pgh2->thromboxane prostacyclin Prostacyclin (Vasodilation, Gastric Protection) pgh2->prostacyclin

Caption: The Arachidonic Acid Cascade and the Roles of COX-1 and COX-2.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo performance of this compound benchmarked against Ibuprofen and Celecoxib. The data for the topic compound is presented as hypothetical, plausible outcomes based on its chemical structure.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound 12.50.05250
Ibuprofen13[1][5]370[1]0.035
Celecoxib7.6[11]0.04[7][20]190

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3 hours
This compound 1065%
Ibuprofen3050%
Celecoxib1060%[8]

Experimental Protocols

Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Objective: To determine the IC₅₀ values of the test compound for ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • Test compound and standard compounds (Ibuprofen, Celecoxib) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, ADHP, and arachidonic acid in the assay buffer according to the kit manufacturer's instructions.[21][22]

  • Compound Dilution: Prepare a series of dilutions of the test compound and standard compounds in DMSO, then further dilute in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Enzyme Control: Assay buffer, heme, ADHP, enzyme, and DMSO (vehicle).

    • Inhibitor Wells: Assay buffer, heme, ADHP, enzyme, and diluted compound.

    • Background Wells: Assay buffer, heme, ADHP, and DMSO (no enzyme).

  • Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately begin kinetic measurement of fluorescence at an excitation of 535 nm and an emission of 587 nm for 10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based PGE₂ Production Assay in LPS-Stimulated Macrophages

Objective: To measure the inhibition of lipopolysaccharide (LPS)-induced prostaglandin E₂ (PGE₂) production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound and standard compounds

  • PGE₂ ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[23]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or standard compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[24] Include a vehicle-treated, unstimulated control group and a vehicle-treated, LPS-stimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of PGE₂ production for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of the test compound in a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Test compound and standard compounds formulated for oral administration

  • Plethysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Animal Acclimation: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[4]

  • Compound Administration: Administer the test compound, standard compounds, or vehicle orally (p.o.) to the respective groups of animals.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[25][26]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage of inhibition of edema for each treated group is calculated using the following formula:

    % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Experimental Workflow Visualization

The following diagram outlines the logical flow of the benchmarking process, from initial in vitro screening to in vivo validation.

Benchmarking Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start Start: Compound Synthesis This compound cox_assay Protocol 1: COX-1/COX-2 Inhibition Assay start->cox_assay ic50_calc Determine IC50 Values & Selectivity Index cox_assay->ic50_calc cell_assay Protocol 2: Cell-Based PGE2 Assay ic50_calc->cell_assay cell_ic50 Determine Cellular Potency cell_assay->cell_ic50 decision Potent & Selective? cell_ic50->decision paw_edema Protocol 3: Carrageenan-Induced Paw Edema efficacy_calc Calculate % Inhibition (Anti-inflammatory Efficacy) paw_edema->efficacy_calc end End: Lead Candidate for Further Development efficacy_calc->end decision->start No (Synthesize Analogs) decision->paw_edema Yes

Caption: A logical workflow for benchmarking a novel anti-inflammatory compound.

Discussion and Future Directions

The hypothetical data presented in this guide position this compound as a promising anti-inflammatory agent with potent and selective COX-2 inhibitory activity. Its high selectivity index, comparable to that of Celecoxib, suggests a potentially favorable gastrointestinal safety profile. Furthermore, its robust efficacy in the in vivo paw edema model at a dose comparable to Celecoxib underscores its potential as a therapeutic candidate.

The trifluoromethoxy group likely contributes to the compound's potency and favorable pharmacokinetic properties, while the nicotinic acid core may offer additional, unique biological activities that warrant further investigation.

Future studies should aim to:

  • Confirm the mechanism of action through detailed enzyme kinetics and binding studies.

  • Evaluate the compound's efficacy in chronic models of inflammation, such as collagen-induced arthritis.

  • Assess its pharmacokinetic and safety profiles in preclinical species.

  • Investigate potential off-target effects and explore other nicotinic acid-related signaling pathways.

This benchmarking guide provides a solid foundation for the continued investigation of this compound as a next-generation anti-inflammatory therapeutic.

References

  • PubMed. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. [Link]

  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • PubMed. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. [Link]

  • Bio-protocol. Carrageenan-induced paw edema assay. [Link]

  • PMC. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • ResearchGate. COX pathway of arachidonic acid metabolism. COX-1 or COX-2 converts.... [Link]

  • Springer Protocols. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • PMC. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. [Link]

  • PMC. Oxygenation by COX-2 (cyclo-oxygenase-2) of 3-HETE (3-hydroxyeicosatetraenoic acid), a fungal mimetic of arachidonic acid, produces a cascade of novel bioactive 3-hydroxyeicosanoids. [Link]

  • PubMed. Rat paw oedema modeling and NSAIDs: Timing of effects. [Link]

  • ResearchGate. Structures of SC-560 and celecoxib. SC-560: COX-1 IC50 0.009 M, COX-2.... [Link]

  • ResearchGate. Overview of the cyclooxygenase pathway. Arachidonic acid, the substrate.... [Link]

  • Interchim. COX Fluorescent Inhibitor Screening Assay Kit. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

  • ResearchGate. IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... [Link]

  • Impactfactor.org. An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. [Link]

  • NCBI Bookshelf. COX Inhibitors. [Link]

  • ACS Publications. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. [Link]

  • Stanford Medicine. The Coxibs, Selective Inhibitors of Cyclooxygenase-2. [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. [Link]

  • ResearchGate. IC 50 Values for COX-1 and COX-2 Enzymes. [Link]

  • ClinPGx. Ibuprofen Pathway, Pharmacodynamics. [Link]

  • Frontiers. Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. [Link]

  • PMC. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. [Link]

  • RSC Publishing. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. [Link]

Sources

Publish Comparison Guide: Off-Target Profiling of 5-(4-(trifluoromethoxy)phenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for assessing the off-target pharmacology of 5-(4-(trifluoromethoxy)phenyl)nicotinic acid (referred to herein as 5-TFMP-NA ).

As a structural derivative of Nicotinic Acid (Niacin) modified with a lipophilic trifluoromethoxy-biaryl moiety, this compound presents a unique safety profile that blends the metabolic risks of the pyridine core with the physicochemical liabilities of lipophilic biaryls.

Executive Summary

5-TFMP-NA is a lipophilic analog of nicotinic acid. While the nicotinic acid headgroup typically targets GPR109A (HCAR2) for dyslipidemia or NAMPT pathways, the addition of the 4-(trifluoromethoxy)phenyl group at the 5-position significantly alters its physicochemical properties (cLogP increase) and binding promiscuity.

This guide compares 5-TFMP-NA against industry standards (Niacin , Acipimox , and MK-0354 ) to isolate two critical off-target classes:

  • Class-Specific Liabilities: Prostaglandin-mediated flushing (GPR109A-dependent) and hepatotoxicity.

  • Substituent-Driven Liabilities: hERG inhibition and CYP450 induction/inhibition driven by the lipophilic biaryl ether moiety.

Chemical Profile & Competitor Landscape

The Compound: 5-TFMP-NA
  • Core Scaffold: Pyridine-3-carboxylic acid (Nicotinic acid).[1][2][3][4]

  • Critical Modification: 5-position biaryl ether with -OCF3.

  • Implication: The -OCF3 group increases metabolic stability but raises the risk of hERG channel blockade and phospholipidosis compared to the hydrophilic parent Niacin.

Comparative Standards
CompoundRole in AssayPrimary TargetKey Off-Target/Safety Feature
5-TFMP-NA Test Article GPR109A / UndisclosedHigh Lipophilicity Risk: hERG, CYP inhibition.
Niacin Positive ControlGPR109AFlushing: High PGD2 release. Liver: Hepatotoxic at high doses.
MK-0354 Negative ControlGPR109A (Partial)Non-Flushing: Does not recruit

-arrestin; useful to distinguish on-target vs. off-target flushing.
Teriflunomide Structural AnalogDHODHHepatotoxicity: Useful benchmark if 5-TFMP-NA is being developed as an enzyme inhibitor.

Critical Off-Target Pathways

The following diagram illustrates the dual-risk mechanism: the "On-Target" toxicity (Flushing) common to this class, and the "Off-Target" promiscuity introduced by the lipophilic tail.

OffTargetPathways cluster_0 Nicotinic Headgroup Risks cluster_1 Lipophilic Tail Risks (-OCF3) Compound 5-TFMP-NA GPR109A GPR109A (Langerhans) Compound->GPR109A Agonism hERG hERG Channel (Kv11.1) Compound->hERG Blockade (IC50) CYP CYP2C9 / CYP3A4 Compound->CYP Inhibition PLA2 PLA2 Activation GPR109A->PLA2 PGD2 PGD2 Release (Flushing) PLA2->PGD2 QT QT Prolongation hERG->QT DDI Drug-Drug Interactions CYP->DDI

Figure 1: Dual-mechanism toxicity map. The nicotinic core drives GPR109A-mediated flushing, while the trifluoromethoxy-phenyl tail introduces cardiovascular (hERG) and metabolic (CYP) risks.

Experimental Protocols for Safety Assessment

To validate the safety of 5-TFMP-NA, you must move beyond simple binding assays. The following protocols are designed to be self-validating by including mandatory positive and negative controls.

Protocol A: The "Flushing" Proxy Assay (GPR109A-mediated PGD2 Release)

Purpose: To determine if 5-TFMP-NA retains the cutaneous flushing side effect of Niacin.

  • Cell System: Human A431 epidermoid carcinoma cells (high endogenous GPR109A expression) or primary keratinocytes.

  • Reagents:

    • Test Compound: 5-TFMP-NA (0.1 nM – 100 µM).

    • Positive Control: Nicotinic Acid (Maximal PGD2 release).

    • Negative Control: MK-0354 (Partial agonist, minimal PGD2).

  • Workflow:

    • Seed A431 cells (50,000 cells/well) in 96-well plates.

    • Incubate with compounds for 30 minutes at 37°C.

    • Collect supernatant.

    • Quantify PGD2 using a homogeneous time-resolved fluorescence (HTRF) or ELISA kit.

  • Interpretation:

    • If 5-TFMP-NA PGD2

      
       > 50% of Niacin 
      
      
      
      High Flushing Risk .
    • If 5-TFMP-NA PGD2

      
       < 20% of Niacin 
      
      
      
      Low Flushing Risk .
Protocol B: Lipophilicity-Driven Off-Target Panel (hERG & CYP)

Purpose: To assess the liability introduced by the -OCF3 phenyl group.

1. hERG Patch Clamp (Automated)

  • Rationale: The addition of a biaryl group to nicotinic acid increases molecular weight and lipophilicity, classic predictors of hERG blockade.

  • Standard: E-4031 (Positive Control).

  • Threshold: An IC50 < 10 µM is a "Red Flag" for this class. Niacin itself has negligible hERG activity (>100 µM), so any inhibition is attributable to the 5-substitution.

2. CYP Inhibition (Fluorescent)

  • Target: CYP2C9 and CYP2D6 (common targets for acidic biaryls).

  • Method: Incubate 5-TFMP-NA (10 µM) with human liver microsomes (HLM) and specific substrates (e.g., Diclofenac for 2C9).

  • Readout: % Inhibition of metabolite formation vs. vehicle.

Data Presentation & Interpretation

When publishing or presenting your data, structure your comparison table to highlight the Therapeutic Window .

AssayMetricNiacin (Reference)5-TFMP-NA (Test)Interpretation
Primary Potency EC50 (GPR109A)~0.1 µMExperimental Lower EC50 indicates higher potency.
Flushing Liability PGD2 Release (

)
100%< 30% (Target) >50% suggests clinical flushing is likely.
Cardiotoxicity hERG IC50> 100 µM> 10 µM (Target) < 1 µM indicates severe QT prolongation risk.
Metabolic Stability

(Microsomes)
ShortLonger -OCF3 group should block metabolic oxidation.
Hepatotoxicity HepG2 ATP (IC50)> 1 mM> 100 µM Monitor for biaryl-induced mitochondrial toxicity.

Strategic Screening Workflow

Use this decision tree to optimize 5-TFMP-NA. Do not proceed to in vivo studies until Tier 2 is cleared.

ScreeningCascade Tier1 Tier 1: Primary Pharmacology GPR109A cAMP / Binding Tier2 Tier 2: Early Safety Profiling hERG (Patch Clamp) + CYP Inhibition Tier1->Tier2 Potency < 100 nM Tier3 Tier 3: Functional Safety Keratinocyte PGD2 Release (Flushing) Tier2->Tier3 hERG IC50 > 10 µM CYP IC50 > 10 µM Stop Lead Optimization (Modify 5-substituent) Tier2->Stop Fail Decision Go / No-Go Decision Tier3->Decision PGD2 Emax < 50% Tier3->Stop Fail

Figure 2: Tiered screening cascade. Safety profiling (Tier 2) precedes functional side-effect assays (Tier 3) to fail early on physicochemical toxicity.

References

  • GPR109A Mechanism & Flushing

    • Benyó, Z., et al. (2005). GPR109A (PUMA-G) is the receptor for nicotinic acid-induced flushing. Journal of Clinical Investigation. Link

  • Safety Profiling of Nicotinic Acid Analogs

    • Lai, E., et al. (2007). MK-0354, a Partial Agonist of the Nicotinic Acid Receptor, Reduces Serum Lipids with Reduced Flushing. Journal of Pharmacology and Experimental Therapeutics. Link

  • hERG & Lipophilicity

    • Waring, M. J., et al. (2015). Lipophilicity in drug discovery. Nature Reviews Drug Discovery. Link

  • Biaryl Ether Metabolism

    • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(4-(Trifluoromethoxy)phenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid. As a compound frequently synthesized and utilized in drug development and chemical research, understanding its unique characteristics is paramount to ensuring the safety of laboratory personnel and protecting the environment. This guide moves beyond a simple checklist, delving into the chemical reasoning behind each step to empower researchers with the knowledge for safe and responsible waste management.

Part 1: Hazard Profile and Waste Characterization

Before disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a complex organic molecule. Its proper handling and disposal are dictated by the combined properties of its three core structural components: the nicotinic acid core, the phenyl group, and the trifluoromethoxy substituent.

  • Nicotinic Acid Core: A derivative of pyridine-3-carboxylic acid, this component can cause serious eye irritation.[1][2] In case of fire, it may liberate hazardous combustion products like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][3][4]

  • Aromatic (Phenyl) Group: This feature makes it a stable organic compound.

  • Trifluoromethoxy Group (-OCF₃): The presence of fluorine atoms classifies this compound as a halogenated organic compound .[5] Halogenated compounds require specific disposal pathways, primarily due to the potential formation of toxic byproducts during improper incineration and their environmental persistence.[6][7] They are often more costly to dispose of than their non-halogenated counterparts, making segregation crucial.[8][9]

Based on analogous compounds, the primary hazards are summarized below. This information is critical for determining the appropriate personal protective equipment (PPE) and handling procedures.

Hazard ClassificationDescriptionPrecautionary Action
Eye Irritation Likely to cause serious eye irritation upon contact, similar to parent nicotinic acid compounds.[1][10]Wear protective goggles or a face shield.[11][12] In case of contact, rinse cautiously with water for several minutes.[11]
Skin Irritation May cause skin irritation upon prolonged contact.[12][13]Wear nitrile or other chemically resistant gloves and a lab coat.[4][11] Wash hands thoroughly after handling.[11][14]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[12]Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[3][12]
Environmental Hazard Halogenated organic compounds can be harmful to aquatic life. Discharge into the environment must be avoided.[12]Do not dispose of down the drain or in general waste.[6][12][15]

Part 2: Regulatory Compliance: A Non-Negotiable Framework

The disposal of all laboratory chemicals is strictly regulated to protect human health and the environment. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[14][16]

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. While this compound is not likely a listed waste, its classification as a halogenated organic compound necessitates its management as a regulated hazardous waste.

Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through standards like the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) .[17][18] This includes developing a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous materials.

Part 3: Standard Operating Protocol for Disposal

This section provides a step-by-step methodology for the safe collection, storage, and disposal of this compound waste.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure appropriate PPE is worn to mitigate exposure risks.

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation at the Source

This is the most critical step in ensuring cost-effective and compliant disposal. Improper segregation can lead to dangerous chemical reactions and significantly increased disposal costs.

The Causality: this compound is a halogenated organic solid . It must NEVER be mixed with non-halogenated waste. Halogenated waste streams are typically destined for high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[5][7][13] Mixing it with non-halogenated solvents, which may be recycled or used for fuel blending, contaminates the entire batch and forces the more expensive disposal route.[8]

G Start Generated Waste: 5-(4-(Trifluoromethoxy)phenyl) nicotinic acid IsOrganic Is the waste organic? Start->IsOrganic IsHalogenated Does it contain F, Cl, Br, or I? IsOrganic->IsHalogenated  Yes NonOrganic Aqueous Waste or Other Inorganic Waste IsOrganic->NonOrganic  No Halogenated HALOGENATED ORGANIC WASTE (Solid or Liquid) IsHalogenated->Halogenated  Yes (Contains Fluorine) NonHalogenated NON-HALOGENATED ORGANIC WASTE (Solid or Liquid) IsHalogenated->NonHalogenated  No

Caption: Waste segregation decision tree for laboratory chemicals.

Step 3: Containerization and Labeling
  • Select a Compatible Container: Use a designated, leak-proof container made of a material that will not react with the waste (e.g., a high-density polyethylene (HDPE) bottle or drum).[16][19] The container must have a secure, screw-top cap.[19]

  • Affix a Hazardous Waste Label: As soon as the first particle of waste is added, the container must be labeled.[8][9] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full, unabbreviated chemical name: "This compound " and any other constituents in the container.

    • The accumulation start date (the date the first drop of waste was added).

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 4: On-Site Accumulation
  • Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[19]

  • Maintain Closed Containers: The waste container must remain closed at all times except when actively adding waste.[8][9][19] This prevents the release of vapors and protects against spills.

  • Adhere to Accumulation Limits: Do not exceed storage time limits as defined by your institution's policy and EPA regulations (typically 90 to 180 days, but can be up to one year for partially filled containers in an SAA).[16][19]

Step 5: Final Disposal Workflow

The final disposal of this chemical waste must be managed by trained professionals.

  • Contact Environmental Health & Safety (EHS): When the container is full or the time limit is approaching, contact your institution's EHS department or equivalent authority to arrange for a waste pickup.

  • Professional Transport and Disposal: The EHS department will work with a licensed hazardous waste contractor for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][14]

  • Probable Disposal Method: The most appropriate disposal method for this compound is high-temperature incineration .[5][7][20] This process effectively destroys the organic molecule, converting it to CO₂, water, and inorganic materials. The facility's scrubbers will capture the fluorine to prevent the release of harmful gases.

G cluster_lab In the Laboratory cluster_ehs Managed by EHS & Contractor A 1. Wear Appropriate PPE B 2. Segregate into 'Halogenated Waste' Container A->B C 3. Securely Cap & Label Container B->C D 4. Store in Satellite Accumulation Area (SAA) C->D E 5. Schedule Waste Pickup D->E Container Full or Time Limit Reached F 6. Transport by Licensed Hauler E->F G 7. Final Disposal at TSDF via Incineration F->G

Caption: End-to-end workflow for compliant chemical waste disposal.

Part 4: Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Ventilate: Restrict access to the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Consult the SDS: Refer to the Safety Data Sheet for specific guidance.

  • Cleanup: For a small, solid spill:

    • Wear appropriate PPE (gloves, goggles, lab coat).

    • Gently sweep or vacuum the material to avoid creating dust.[10]

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a designated hazardous waste container.[3][10]

    • Label the container as hazardous waste, listing all contents.

    • Wash the spill area thoroughly.

For large spills, contact your institution's EHS or emergency response team immediately.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, minimize environmental impact, and ensure your laboratory operates with the highest degree of professional integrity.

References

  • Safety Data Sheet: Nicotinic acid. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - Nicotinic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-(3-Trifluoromethylanilino)nicotinic Acid. TCI Chemicals.
  • Safety Data Sheet - (trifluoromethyl)benzene. Fluorochem.
  • Tirzepatide / Niacinamide Injection. Empower Pharmacy.
  • SAFETY DATA SHEET - (Trifluoromethoxy)benzene. Fisher Scientific.
  • Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested. ChemScience.
  • Guidelines for Disposing of PFAs. MCF Environmental Services.
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • SAFETY DATA SHEET - 2-Fluoro-6-(trifluoromethyl)benzoic Acid. TCI Chemicals.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
  • Safety Data Sheet - 5-(4-Ethylphenyl)-nicotinic acid. Fluorochem.
  • SAFETY DATA SHEET - 1-Chloro-3-(trifluoromethoxy)benzene. Fisher Scientific.
  • Safety Data Sheet: Nicotinic acid. Carl ROTH.
  • NICOTINIC ACID EXTRA PURE. Loba Chemie.
  • Hazardous Waste Segregation. University of Wisconsin-Madison.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
  • CN110092747A - Niacin recycling, refining methd and wastewater treatment method in one kind waste water containing niacin. Google Patents.
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH.
  • Organic Solvents. Cornell EHS.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. IDR Environmental Services.
  • Laboratory Environmental Sample Disposal Information Document. EPA.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate.
  • Nicotinic acid. Wikipedia.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Halogenated Solvents in Laboratories. Temple University.
  • niashure - niacin (nicotinic acid) sds. Kirby Agri.
  • Are You In Compliance With Proper Lab Waste Disposal Regulations?. Medical Waste Pros.

Sources

Personal protective equipment for handling 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Universal Precaution" Protocol

As a Senior Application Scientist, I often see researchers treat catalogued building blocks as "generic organics." This is a critical error. 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid (CAS: Variable/Research Grade) combines a bioactive nicotinic acid core with a lipophilic trifluoromethoxy (


) group.

While the primary GHS classifications are H315 (Skin Irritant) , H319 (Eye Irritant) , and H335 (Respiratory Irritant) , the presence of the


 moiety significantly alters the compound's physiochemical properties compared to standard nicotinic acid. It enhances lipophilicity, potentially increasing dermal absorption rates. Furthermore, thermal decomposition of this fluorinated pyridine derivative can yield Hydrogen Fluoride (HF), necessitating protocols beyond standard organic acid handling.

Core Directive: Treat this compound as a Potent, Bioactive Fluorinated Agent . Do not rely solely on the generic "Warning" label.

Molecular Risk Assessment & Hazard Identification

To select the correct PPE, we must deconstruct the molecule into its functional risk components.

Functional GroupAssociated RiskOperational Implication
Nicotinic Acid Core Acidic corrosivity; Vasodilation ("Niacin Flush").Potential for systemic effects (flushing, heat sensation) upon inhalation or absorption.
Trifluoromethoxy (

)
High lipophilicity; Metabolic stability.Enhanced Skin Permeation. Standard latex gloves are insufficient.
Fluorinated Pyridine Thermal instability at high temps.Fire Hazard: Combustion releases HF and

.

Personal Protective Equipment (PPE) Matrix

The following matrix is designed to be a self-validating system. You must verify the integrity of your PPE before every operation.

Tier 1: Solid Handling (Weighing & Transfer)
  • Respiratory: N95 (minimum) or P100 particulate respirator if working outside a biosafety cabinet. Ideally, handle inside a certified Fume Hood.[1]

  • Ocular: Side-shielded safety glasses.

  • Dermal: Single-layer Nitrile gloves (4 mil minimum).

    • Why? Solids have low permeation potential unless dissolved in sweat.

Tier 2: Solvation & Synthesis (High Risk)
  • Respiratory: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Ocular: Chemical Splash Goggles (Vented).

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (Examination grade).

    • Outer Layer:Silver Shield (Laminate) or High-Breakthrough Nitrile (8 mil).

    • Why? Common solvents for this compound (DCM, THF) permeate thin nitrile rapidly. The dissolved fluorinated compound can then be carried through the glove barrier.

Visual Logic: PPE Decision Tree

PPE_Decision_Tree Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid Quant Quantity > 1g? Solid->Quant Tier2 Tier 2 PPE: Double Glove (Laminate) + Splash Goggles Liquid->Tier2 Always Tier1 Tier 1 PPE: Nitrile Gloves + N95/Hood Quant->Tier1 No Quant->Tier2 Yes (Dust Risk)

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.

Operational Protocols: Step-by-Step

A. Weighing & Static Control

Fluorinated organic acids often exhibit high static charge, causing "flying powder" which leads to inhalation risks.

  • Preparation: Place the balance inside the fume hood.

  • Static Neutralization: Use an Ionizing Gun or Antistatic Bar on the spatula and weigh boat before dispensing.

  • Transfer: Do not pour. Use a micro-spatula.

  • Validation: Wipe the balance area with a wet tissue (solvent-dampened) immediately after weighing to capture invisible dust.

B. Reaction Setup & Solvation
  • Solvent Choice: When dissolving in DCM (Dichloromethane) or DMF, assume the barrier properties of your gloves are compromised within 15 minutes.

  • Inert Atmosphere: While the compound is relatively stable, flush the reaction vessel with Nitrogen or Argon to prevent moisture absorption (hygroscopic potential of the acid moiety).

  • Temperature Control: Avoid temperatures >150°C. Decomposition releases toxic fluoride vapors.

C. Spill Management (Decontamination)
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels, then wipe up.

  • Solution Spill:

    • Evacuate the immediate area.[2][3][4][5][6]

    • Don Tier 2 PPE .

    • Absorb with Vermiculite or Sand .[7] Do not use combustible materials (sawdust).

    • Treat the waste as Halogenated Organic Waste .

Waste Disposal & Deactivation

Disposal of fluorinated aromatics is strictly regulated. Improper incineration can damage facility scrubbers due to HF formation.

Disposal Workflow

Waste_Disposal Waste Chemical Waste Generated Type Is it mixed with Solvents? Waste->Type SolidWaste Solid Waste Type->SolidWaste No LiquidWaste Liquid Waste Type->LiquidWaste Yes Tag Tag as: HALOGENATED ORGANIC SolidWaste->Tag LiquidWaste->Tag Details List Components: 1. Parent Acid 2. Solvent 3. Fluorine Content Tag->Details Bin Segregated Halogenated Waste Stream (Do NOT mix with Acid Waste) Details->Bin

Figure 2: Waste segregation workflow ensuring fluorinated compounds are isolated from general organic streams.

Critical Disposal Rule: Never mix this compound with Strong Oxidizers or Alkali Metals in the waste container. This can lead to exothermic runaway or defluorination reactions.

Emergency Response (Medical)

  • Inhalation: Move to fresh air immediately. If "flushing" (redness/heat) occurs, observe for 30 minutes. This is a characteristic side effect of nicotinic acid derivatives [1].

  • Eye Contact: Rinse for 15 minutes minimum .[4][5][8] The acidic nature requires thorough irrigation to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[2][4][5][6][8] Do not use alcohol (increases absorption).

References

  • National Center for Biotechnology Information (NCBI). (2023). Nicotinic Acid: Toxicity and Side Effects. PubChem Compound Summary. Available at: [Link]

  • American Chemical Society (ACS). (2022). Practical Guidelines for the Safe Use of Fluorine Gas and Fluorinated Derivatives. ACS Chemical Health & Safety. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine and Derivatives. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-(Trifluoromethoxy)phenyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-(4-(Trifluoromethoxy)phenyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.